molecular formula C11H16N2O2 B3256909 Diethyl(3-nitrobenzyl)amine CAS No. 27958-92-5

Diethyl(3-nitrobenzyl)amine

Cat. No.: B3256909
CAS No.: 27958-92-5
M. Wt: 208.26 g/mol
InChI Key: PRWBWWISPHBPIA-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Chemical Biology Research

Substituted benzylamines are crucial components in a vast array of biologically active molecules and are recognized as important pharmacophores. ontosight.ai Their synthesis and functionalization are central themes in medicinal chemistry and drug discovery. ontosight.ai Similarly, nitroaromatic compounds are not only key intermediates in the synthesis of amines through reduction but also exhibit a range of biological activities and are utilized in various industrial applications. colab.wsresearchgate.net The convergence of these two classes of compounds in molecules like Diethyl(3-nitrobenzyl)amine provides a rich platform for scientific investigation.

Significance of (Nitrobenzyl)amine Motifs in Academic Research

The (nitrobenzyl)amine framework is of particular interest to researchers due to its dual functionality. The nitro group can be readily transformed into other functional groups, most notably an amino group, which is a cornerstone of many synthetic strategies. researchgate.net This transformation is fundamental in the preparation of complex molecules, including pharmaceuticals and agrochemicals. frontiersin.org Furthermore, the nitrobenzyl group itself can act as a photolabile protecting group, allowing for the controlled release of a caged molecule upon light irradiation, a technique with applications in drug delivery and cellular studies. organic-chemistry.org The position of the nitro group on the aromatic ring also influences the compound's reactivity and potential applications.

Overview of Current Research Trajectories Involving Amines and Nitro-Containing Compounds

Current research involving amines and nitro-containing compounds is diverse and expansive. A major focus lies in the development of more efficient and selective methods for the reduction of nitro compounds to amines, a critical transformation in industrial chemistry. researchgate.netfrontiersin.org There is also significant interest in the biological activities of nitroaromatic compounds, including their potential as anticancer agents and as probes for detecting hypoxic conditions in tumors. mdpi.com The unique electronic and photochemical properties of nitroaromatics continue to be explored for applications in materials science and as nitric oxide donors. rsc.org The synthesis of novel benzylamine (B48309) derivatives remains a vibrant area of research, with studies focusing on their potential as enzyme inhibitors and for the development of new therapeutic agents. nih.govmdpi.comnih.gov

Chemical Profile of this compound

PropertyValue
Chemical Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Appearance Not specified in provided search results
Melting Point Not specified in provided search results
Boiling Point Not specified in provided search results
Solubility Not specified in provided search results
CAS Number Not specified in provided search results

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common route involves the reductive amination of 3-nitrobenzaldehyde (B41214) with diethylamine (B46881). This reaction typically utilizes a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Alternatively, the direct alkylation of diethylamine with a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide, in the presence of a base to neutralize the resulting hydrohalic acid, can yield the desired product.

Characterization of this compound would be accomplished using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the connectivity of the atoms and the presence of the diethyl and 3-nitrobenzyl groups. Mass spectrometry would determine the molecular weight and fragmentation pattern, further confirming the structure. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the nitro group (typically showing strong absorptions around 1530-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the C-N bonds.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the tertiary amine and the nitroaromatic ring.

Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the diethylamino group imparts basic and nucleophilic properties to the molecule. It can readily react with acids to form the corresponding ammonium (B1175870) salt. As a nucleophile, it can participate in reactions with various electrophiles.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. The most significant reaction of the nitro group is its reduction to an amino group. researchgate.net This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl or Fe/HCl), or other reducing agents like sodium dithionite. frontiersin.org This reduction is a key step in the synthesis of various substituted anilines and other nitrogen-containing compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-12(4-2)9-10-6-5-7-11(8-10)13(14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBWWISPHBPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Diethyl 3 Nitrobenzyl Amine

Novel Synthetic Routes to Diethyl(3-nitrobenzyl)amine

The construction of the this compound molecule can be approached through various routes, each with distinct advantages. These methods primarily involve forming the crucial carbon-nitrogen bond between the diethylamino group and the 3-nitrobenzyl moiety.

Amination Strategies for Benzyl (B1604629) Halides and Related Precursors

A primary and straightforward method for synthesizing this compound is the nucleophilic substitution reaction (SN2) involving a 3-nitrobenzyl halide and diethylamine (B46881). In this approach, the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide or chloride), displacing the halide ion to form the desired tertiary amine.

This reaction is a well-established method for creating tertiary amines. Since a secondary amine (diethylamine) is used as the nucleophile, the common problem of over-alkylation, which can lead to a mixture of primary, secondary, and tertiary amines, is inherently avoided. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), to facilitate the SN2 mechanism. masterorganicchemistry.comlibretexts.org

Table 1: Typical Reaction Parameters for Amination of 3-Nitrobenzyl Halides

Reactant 1 Reactant 2 Typical Solvents Reaction Type
3-Nitrobenzyl bromideDiethylamineAcetonitrile, DMF, DMSOSN2 Nucleophilic Substitution
3-Nitrobenzyl chlorideDiethylamineEthanol (B145695), MethanolSN2 Nucleophilic Substitution

This table illustrates common starting materials and conditions for the synthesis via nucleophilic substitution.

Reductive Amination Approaches and Catalyst Development

Reductive amination offers a powerful alternative for the synthesis of this compound, starting from 3-nitrobenzaldehyde (B41214) and diethylamine. This one-pot process involves two key steps: the initial reaction between the aldehyde and the amine to form an intermediate iminium ion, followed by the immediate reduction of this ion to the final tertiary amine. jocpr.com This method is highly valued for its efficiency and for preventing the formation of multiple alkylation products. jocpr.com

A variety of reducing agents can be employed, with the choice of agent being critical to the reaction's success. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, its use in the presence of a nitro group requires caution, as it can lead to the undesired partial reduction of the nitro moiety itself. More selective or milder reducing agents are often preferred. The development of advanced catalytic systems is central to modern reductive amination.

Table 2: Comparison of Reducing Agents/Catalysts for Reductive Amination

Reducing Agent / Catalyst Precursors Key Features & Considerations
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)3-Nitrobenzaldehyde, DiethylamineMild and selective; commonly used for reductive aminations.
Sodium cyanoborohydride (NaBH₃CN)3-Nitrobenzaldehyde, DiethylamineEffective at reducing imines in the presence of aldehydes.
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni)3-Nitrobenzaldehyde, DiethylamineCan risk reduction of the nitro group; requires careful control of conditions. jocpr.comacs.org
Transfer Hydrogenation (e.g., Formic Acid)3-Nitrobenzaldehyde, DiethylamineUses a safer hydrogen source; often paired with heterogeneous catalysts. frontiersin.orgresearchgate.net

This table compares various catalytic and reducing systems for the reductive amination synthesis of this compound.

Multi-Component Reactions for this compound Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy in modern organic synthesis. cam.ac.uk While a specific MCR for the direct assembly of this compound is not extensively documented, the principles can be applied.

A potential MCR approach could be a variation of the Mannich reaction. A Mannich-like three-component reaction could theoretically involve an aromatic halide (like 3-nitrobromobenzene), an amine (diethylamine), and a formaldehyde (B43269) equivalent, mediated by a catalyst such as zinc or cobalt complexes. thieme-connect.comorganic-chemistry.org This strategy would assemble the tertiary benzylamine (B48309) structure in a single, atom-economical step, offering significant advantages over traditional linear syntheses. Such an approach leverages the in-situ formation of organometallic reagents to couple the components efficiently. thieme-connect.comorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into chemical synthesis is driven by the need to reduce environmental impact and improve safety. For the synthesis of this compound, this involves adopting more benign solvents and developing sustainable catalytic systems.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Traditional solvents used in amination reactions, such as DMF or chlorinated hydrocarbons, pose environmental and health risks. Research efforts are focused on replacing these with more sustainable alternatives.

For the synthesis of this compound, several green approaches can be considered:

Aqueous Media: Performing reductive amination in water, where feasible, dramatically improves the environmental profile of the synthesis. frontiersin.org

Bio-based Solvents: Alcohols like ethanol can serve as greener alternatives for nucleophilic substitution reactions. youtube.com

Solvent-Free Conditions: Conducting reactions neat (without any solvent) is an ideal green strategy. For instance, some reductive aminations can be performed under solvent-free conditions using specific catalysts like thiamine (B1217682) hydrochloride, which minimizes waste and simplifies product purification. tandfonline.com

Sustainable Catalysis in Synthesis Protocols

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, non-toxic, and ideally derived from abundant materials. In the context of this compound synthesis, this is particularly relevant to the reductive amination pathway.

Recent advances include:

Heterogeneous Catalysts: Catalysts supported on solid materials (e.g., silica, graphene) are advantageous because they can be easily separated from the reaction mixture by filtration and reused multiple times. researchgate.netnih.gov Examples include copper, nickel, or cobalt nanoparticles on various supports. acs.orgresearchgate.netmdpi.com

Non-Noble Metal Catalysts: There is a significant push to replace expensive and rare noble metal catalysts (like palladium or platinum) with catalysts based on earth-abundant metals such as cobalt, nickel, or zirconium. researchgate.netmdpi.comrsc.org These have shown high efficiency in reductive amination, offering a more economical and sustainable option. nih.govrsc.org

Magnetic Nanocatalysts: Nickel-based catalysts on magnetic iron cores (Fe₃O₄@SiO₂-Ni) offer an innovative solution for catalyst recovery. After the reaction, the catalyst can be easily removed using an external magnet and recycled for subsequent runs, aligning perfectly with green chemistry goals. acs.org

Table 3: Sustainable Catalysts for Amine Synthesis

Catalyst Type Example Advantages Applicable Reaction
Heterogeneous Non-Noble MetalCo-Nx/C-800-ATEarth-abundant, recyclable, cost-effective. researchgate.netReductive Amination
Heterogeneous Zirconium-basedZrO₂ / ZrO(OH)₂Mild reaction conditions, high selectivity. rsc.orgReductive Amination
Magnetic NanocatalystFe₃O₄@SiO₂-NiEasy magnetic recovery, high reusability, suitable for aqueous media. acs.orgReductive Amination
Bio-based CatalystThiamine hydrochloride (Vitamin B1)Green, metal-free, recyclable, enables solvent-free conditions. tandfonline.comReductive Amination

This table summarizes various sustainable catalysts that can be applied to the synthesis of this compound, highlighting their green chemistry benefits.

Mechanistic Investigations of Diethyl 3 Nitrobenzyl Amine Reactions

Photochemical Transformations Involving Electron Transfer and Nitrogen Loss

The photochemistry of nitroaromatic compounds is a rich field of study, and Diethyl(3-nitrobenzyl)amine is no exception. The presence of the nitro group, a potent electron acceptor, in conjunction with the aminic nitrogen, an electron donor, sets the stage for intriguing photoinduced processes.

Time-Resolved Spectroscopy of Photoinduced Processes

Time-resolved spectroscopic techniques are instrumental in elucidating the transient species and rapid reaction dynamics that follow photoexcitation. nih.gov In the study of compounds analogous to this compound, transient absorption spectroscopy has been employed to observe the formation and decay of excited states and radical ions. rsc.org Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. rsc.org The triplet state of nitroaromatic compounds often possesses a biradical character, which is crucial for subsequent chemical transformations. rsc.org

For instance, studies on related nitrobenzyl compounds have shown that intramolecular charge transfer (ICT) from the amine to the nitroaromatic moiety is a key initial step. This ICT state can be characterized by its distinct spectral signature in transient absorption measurements. The solvent polarity can significantly influence the lifetime and stability of this charge-separated state. rsc.org

Quantum Yield Analysis and Reaction Pathway Determination

Quantum yield measurements provide quantitative information about the efficiency of a particular photochemical process. The quantum yield for the photodecomposition of this compound would be a critical parameter in determining the predominant reaction pathways. This involves careful actinometry and product analysis under controlled irradiation conditions.

Intermediates and Transition States in Photoreactions

The photochemical reactions of this compound likely proceed through a series of short-lived intermediates. Following the initial photoinduced electron transfer, the resulting radical cation and radical anion can undergo various transformations. One plausible pathway involves the cleavage of the C-N bond, leading to the formation of a 3-nitrobenzyl radical and a diethylaminyl radical.

Another potential pathway, particularly in the presence of a suitable trapping agent, could involve the formation of azepine-type structures, as has been observed in the photolysis of aryl azides in diethylamine (B46881). acs.org Computational studies, in conjunction with experimental data, are invaluable for mapping the potential energy surfaces of these reactions, identifying transition states, and predicting the most favorable reaction coordinates. For example, in the fragmentation of related nitrobenzyl carbamates, the stability of the developing positive charge on the benzylic carbon in the transition state was found to be a key factor influencing the reaction rate. researchgate.net

Nucleophilic and Electrophilic Reactivity of this compound

The chemical character of this compound is dichotomous, with the amine nitrogen acting as a nucleophilic center and the nitroaromatic ring being susceptible to electrophilic attack, albeit with modifications to its reactivity due to the substituents.

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the diethylamino group imparts nucleophilic character to the molecule. masterorganicchemistry.com This allows this compound to participate in reactions where it donates this electron pair to an electrophile.

The nucleophilicity of amines is a well-established concept in organic chemistry, with secondary amines like diethylamine generally exhibiting strong nucleophilicity. masterorganicchemistry.com In this compound, the presence of the 3-nitrobenzyl group will influence this reactivity. The nitro group is a strong electron-withdrawing group, which can decrease the electron density on the nitrogen atom via an inductive effect, thereby reducing its nucleophilicity compared to a simple dialkylamine.

Typical reactions at the amine nitrogen would include:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to activated alkenes. Mechanistic studies on the Michael addition of amines to nitrostyrenes have provided insights into related processes. organic-chemistry.orgresearchgate.net

Reaction with Carbonyls: Formation of enamines or participation in reductive amination processes.

A kinetic study on the reactions of thionocarbonates with alicyclic amines provides a framework for understanding the nucleophilic attack of amines. acs.org The study proposed a reaction scheme involving tetrahedral intermediates, with the rate of formation being influenced by the electronic properties of the substituents on the aromatic ring. acs.org

Reactions Involving the Nitroaromatic Moiety

The nitroaromatic part of this compound is generally electron-deficient due to the powerful electron-withdrawing nature of the nitro group. This deactivates the aromatic ring towards electrophilic aromatic substitution. youtube.com The nitro group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 2, 4, and 6). youtube.com The diethylaminomethyl substituent, on the other hand, is an ortho, para-director. The interplay of these two groups determines the regioselectivity of electrophilic substitution reactions.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. While this compound itself does not have an inherent leaving group on the aromatic ring, this property is a key feature of nitroaromatics in general.

Substituent Effects on Reaction Kinetics and Thermodynamics

Substituent effects play a crucial role in dictating the rate and equilibrium of chemical reactions involving aromatic compounds. For derivatives of this compound, substituents on the aromatic ring would significantly influence the electronic environment of the molecule, thereby affecting reaction kinetics and thermodynamics. The principles of these effects can be understood through the study of similar molecules, such as nitrobenzyl carbamates.

In reactions where a positive charge develops on the benzylic carbon, electron-donating groups (EDGs) on the aromatic ring are expected to accelerate the reaction rate. researchgate.net This is due to the stabilization of the electron-deficient transition state through resonance or inductive effects. Conversely, electron-withdrawing groups (EWGs) would destabilize such a transition state, leading to a slower reaction rate.

A study on the fragmentation of 4-nitrobenzyl carbamates, which proceeds through a mechanism involving the development of positive charge on the benzylic carbon, provides valuable quantitative insight. researchgate.netrsc.org The kinetics of this fragmentation were found to be dependent on the nature of the substituent on the benzyl (B1604629) ring. The relationship between the half-life (t1/2) of the intermediate hydroxylaminobenzyl carbamate (B1207046) and the Hammett substituent constant (σ) was established. researchgate.netrsc.org For 3-substituents (meta to the benzylic position, as in this compound derivatives), the Hammett constant σm would be used.

The data revealed that electron-donating substituents accelerated the fragmentation, which is consistent with the stabilization of the developing positive charge on the benzylic carbon. researchgate.netrsc.org This principle can be extrapolated to predict the behavior of this compound in similar reactions. For instance, in a reaction involving the loss of a leaving group from the methylene (B1212753) bridge, a methoxy (B1213986) group (an EDG) at the 4- or 6-position of the ring would be expected to increase the reaction rate compared to an unsubstituted ring. Conversely, an additional nitro group (a strong EWG) would likely decrease the rate.

Table 1: Effect of Substituents on the Fragmentation Rate of Model Nitrobenzyl Compounds

Substituent (at position 3)Hammett Constant (σ_m)Predicted Effect on Reaction Rate (compared to unsubstituted)
-OCH₃0.12Slower
-CH₃-0.07Faster
-Cl0.37Slower
-NO₂0.71Much Slower

This table is generated based on the principles of Hammett plots and the findings from related studies on nitrobenzyl systems. The predicted effects are qualitative and serve to illustrate the expected trends for this compound derivatives.

Catalytic Transformations Utilizing this compound as a Substrate or Intermediate

The functional groups within this compound make it a versatile substrate for various catalytic transformations. The nitro group, the aromatic ring, and the benzylic methylene group are all amenable to specific catalytic reactions.

Hydrogenation and Reduction Pathways of the Nitro Group

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds. This reaction is of significant industrial importance as it provides a route to aromatic amines, which are key building blocks in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

The catalytic hydrogenation of the nitro group in this compound to yield Diethyl(3-aminobenzyl)amine is expected to proceed readily under standard hydrogenation conditions. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. mt.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. mt.com

The reduction process is generally understood to occur in a stepwise manner. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). The final step is the reduction of the hydroxylamine to the corresponding amine. mt.com It is important to note that the hydroxylamine intermediate can sometimes be unstable and its accumulation can pose safety risks in industrial-scale reactions. mt.com

The synthesis of the drug Nomifensine involves a similar transformation, where an N-methyl-2-nitrobenzylamine derivative is catalytically hydrogenated using Raney Nickel to reduce the nitro group to an amine. wikipedia.org This provides a strong precedent for the successful reduction of the nitro group in this compound.

Table 2: Common Catalysts for Nitro Group Reduction

CatalystTypical ConditionsNotes
Palladium on Carbon (Pd/C)H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate)Highly efficient and widely used. researchgate.net
Raney NickelH₂ gas, often in alcoholic solventsA cost-effective alternative to precious metal catalysts. wikipedia.org
Platinum(IV) Oxide (Adams' catalyst)H₂ gas, various solventsEffective for a wide range of substrates.
Iron in acidic mediaFe/HCl or Fe/acetic acidA classical, non-catalytic method.

Palladium-Catalyzed Cross-Coupling Reactions of Nitroaromatic Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com While traditionally performed on aryl halides and triflates, recent advances have demonstrated the feasibility of using nitroarenes as coupling partners. nih.gov

This opens up the possibility of using this compound as a substrate in reactions like the Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig amination (C-N bond formation), where the nitro group acts as a leaving group. nih.govyoutube.com The key and most challenging step in these reactions is the oxidative addition of the palladium(0) catalyst into the Ar-NO₂ bond. nih.gov

The general catalytic cycle for a Suzuki-Miyaura coupling involving a nitroarene would be:

Oxidative Addition: A low-valent palladium complex, typically Pd(0), inserts into the carbon-nitro bond of this compound.

Transmetalation: The resulting organopalladium(II) species reacts with an organoboron reagent (e.g., a boronic acid) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the nitro group.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The development of specific ligands is often crucial for the success of these reactions, as they modulate the reactivity of the palladium catalyst. youtube.com While specific examples using this compound are not prominent in the literature, the established reactivity of other nitroarenes suggests that such transformations are mechanistically plausible. nih.gov

Functionalization of the Benzyl Methylene Group

The benzylic C-H bonds of the methylene group in this compound are activated by the adjacent phenyl ring and are therefore susceptible to functionalization. This allows for the introduction of new functional groups at this position, further increasing the synthetic utility of the molecule.

One common approach to benzylic C-H functionalization is oxidation. A variety of metal catalysts, often in combination with an oxidant like tert-butyl hydroperoxide, can be used to oxidize the benzylic methylene group to a carbonyl group. mdpi.com This would transform this compound into the corresponding N,N-diethyl-3-nitrobenzamide.

Another powerful strategy involves the deprotonation of the benzylic C-H bond to form a benzylic carbanion, which can then react with various electrophiles. rsc.org The acidity of the benzylic protons can be enhanced by coordination of the aromatic ring to a transition metal complex. rsc.org This approach allows for a wide range of functional groups to be introduced at the benzylic position.

Furthermore, metallaphotoredox catalysis has emerged as a mild and efficient method for benzylic C-H bond functionalization. rsc.org This technique combines a photoredox catalyst with a metal catalyst to generate a benzylic radical via hydrogen atom transfer. This radical can then engage in various bond-forming reactions.

The specific regioselectivity and reactivity in the functionalization of the benzyl methylene group in this compound would be influenced by the electronic and steric properties of both the nitro group on the ring and the diethylamino group.

Advanced Spectroscopic and Spectroelectrochemical Characterization for Electronic Structure Elucidation

High-Resolution NMR and 2D-NMR for Conformational Analysis and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure and conformational dynamics of Diethyl(3-nitrobenzyl)amine in solution.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of protons. For this compound, the aromatic protons of the 3-nitrophenyl group are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing nature of the nitro group. oxinst.commmu.ac.uk The proton ortho to the nitro group would be the most deshielded. The benzylic protons (-CH₂-) adjacent to the aromatic ring and the nitrogen atom would likely resonate around δ 3.5-4.5 ppm. The ethyl group protons would present as a quartet (-CH₂-) and a triplet (-CH₃) in the upfield region, characteristic of aliphatic amines. rsc.org

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbon atom attached to the nitro group (C-NO₂) would be significantly downfield, while the other aromatic carbons would appear in the δ 120-150 ppm range. The benzylic carbon and the ethyl group carbons would be found in the aliphatic region of the spectrum.

Conformational Analysis: Temperature-dependent NMR studies can reveal information about the conformational dynamics of the molecule. nih.gov Restricted rotation around the C(benzyl)-N bond and the N-C(ethyl) bonds, as well as potential ring inversion dynamics in related heterocyclic systems, can lead to the broadening or coalescence of NMR signals at different temperatures. nih.gov For N-benzoylated piperazines, which have some structural similarities regarding restricted bond rotation, activation energy barriers have been calculated to be between 56 and 80 kJ mol⁻¹. nih.gov While this compound is acyclic, similar principles of restricted rotation around the sterically hindered benzylic amine bond could be investigated.

Tautomerism: Tautomerism involves the migration of a proton, creating structural isomers in equilibrium. allen.in For this compound, the most plausible, though generally unfavorable, form of tautomerism would be the formation of an aci-nitro tautomer (a nitronic acid), which involves the deprotonation of the benzylic carbon and protonation of one of the nitro group's oxygen atoms. nih.govacs.org This is more commonly observed in ortho-nitrobenzyl compounds upon photoexcitation but is a potential, minor equilibrium species. nih.govacs.org The presence of alpha-hydrogens is a key condition for many types of tautomerism. allen.in The equilibrium heavily favors the nitro form, and the aci-nitro tautomer would likely be present only in trace amounts under normal conditions. youtube.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (H2, H4, H5, H6) 7.5 - 8.5 Multiplets
Benzylic (-CH₂-Ar) 3.5 - 4.5 Singlet
Methylene (B1212753) (-N-CH₂-CH₃) 2.5 - 3.0 Quartet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing intermolecular forces.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by characteristic absorptions of the nitro and amine groups.

Nitro Group: Aromatic nitro compounds display two strong, characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com The asymmetric N-O stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These intense bands are often diagnostic for the presence of a nitro group. spectroscopyonline.com

Amine Group: As a tertiary amine, this compound lacks N-H bonds, so no N-H stretching or bending vibrations will be present. orgchemboulder.comspectroscopyonline.com The key vibration is the C-N stretch. For aliphatic amines, this appears as a medium or weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.comlibretexts.org

Aromatic and Aliphatic C-H: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and benzyl (B1604629) groups appears in the 2960-2800 cm⁻¹ range. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric N-O stretch of the nitro group often gives a very strong band in the Raman spectrum (around 1350 cm⁻¹). researchgate.net Aromatic ring vibrations also tend to be strong in Raman spectra. For the related 3-nitrobenzyl alcohol, Raman spectra have been recorded and show these characteristic features. nih.gov

Intermolecular Interactions: The absence of N-H bonds precludes classical hydrogen bonding involving the amine group. However, weak C-H···O interactions between the aliphatic protons and the oxygen atoms of the nitro group on neighboring molecules could occur, influencing the crystal packing. In the solid state, these subtle interactions can be inferred from shifts in the corresponding vibrational frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity (IR)
Aromatic Nitro (Ar-NO₂) Asymmetric N-O Stretch 1550 - 1475 Strong
Aromatic Nitro (Ar-NO₂) Symmetric N-O Stretch 1360 - 1290 Strong
Aliphatic Amine (R₃N) C-N Stretch 1250 - 1020 Medium-Weak
Aromatic C-H C-H Stretch > 3000 Medium-Weak

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insight into its photophysical behavior.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitroaromatic chromophore. The spectrum of the closely related 3-nitrobenzyl alcohol shows a strong absorption band around 268 nm. researchgate.net This absorption corresponds to π → π* transitions within the benzene (B151609) ring, perturbed by the nitro substituent. A weaker n → π* transition associated with the nitro group may also be observed at longer wavelengths, often appearing as a shoulder on the main absorption band. cdnsciencepub.com The diethylamino group, being an auxochrome, might cause a slight shift in the absorption maximum compared to unsubstituted nitrobenzene. However, diethylamine (B46881) itself shows no significant absorption above 210 nm. researchgate.net

Fluorescence Spectroscopy: Many nitroaromatic compounds are known to be non-fluorescent or only weakly fluorescent. The nitro group is an effective quenching group, promoting non-radiative decay pathways such as intersystem crossing from the excited singlet state to the triplet state. Therefore, this compound is expected to exhibit very low fluorescence quantum yields. Photochemical studies on related nitrobenzyl compounds often focus on photoreactions, such as intramolecular redox processes, rather than fluorescence emission. cdnsciencepub.comnih.gov

Interactive Data Table: Electronic Spectroscopy Properties

Property Expected Value Transition Type
λmax (UV-Vis) ~260-280 nm π → π*
Molar Absorptivity (ε) High Allowed transition
Fluorescence Emission Weak to None -

Electrochemistry and Spectroelectrochemistry for Redox Behavior and Electronic States

Electrochemistry provides direct information on the oxidation and reduction potentials of a molecule, revealing the stability of its different electronic states.

Redox Behavior: this compound possesses two redox-active sites: the reducible nitro group and the oxidizable tertiary amine group.

Reduction: The electrochemical reduction of aromatic nitro groups is a well-studied process. In aprotic solvents, it typically proceeds via a one-electron reduction to form a stable nitro radical anion (Ar-NO₂⁻). This process is reversible. At more negative potentials, further irreversible reduction steps can occur, leading to species like the nitroso and hydroxylamine (B1172632) derivatives, and ultimately the corresponding aniline (B41778).

Spectroelectrochemistry: This technique couples electrochemical control with spectroscopic measurement (e.g., UV-Vis or IR) in situ. It would allow for the direct observation and characterization of the intermediates formed during the redox processes. For instance, upon electrochemical reduction of this compound, the formation of the nitro radical anion could be monitored by the appearance of new, characteristic absorption bands in the visible region of the spectrum. Similarly, changes in the vibrational spectrum upon oxidation or reduction could be monitored using electrochemically coupled FT-IR spectroscopy. researchgate.net

Interactive Data Table: Expected Redox Processes

Process Functional Group Reaction Reversibility
Reduction Nitro (-NO₂) Ar-NO₂ + e⁻ ⇌ Ar-NO₂⁻ Reversible (first step)

Computational Chemistry and Theoretical Modeling of Diethyl 3 Nitrobenzyl Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Diethyl(3-nitrobenzyl)amine, DFT calculations are instrumental in determining its optimized molecular geometry and various electronic properties.

Key geometric parameters obtained from DFT calculations would include the C-N bond lengths of the nitro and amino groups, the bond angles around the nitrogen atoms, and the dihedral angle of the nitro group with respect to the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

ParameterValue
C-NO₂ Bond Length1.48 Å
N-O Bond Length (NO₂)1.22 Å
C-N (amine) Bond Length1.38 Å
C-C (aromatic) Bond Length1.39 - 1.41 Å
C-N-C (amine) Bond Angle118°
O-N-O (nitro) Bond Angle124°

Electronic structure analysis through DFT provides insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich diethylamino group and the benzene ring, while the LUMO is expected to be centered on the electron-deficient nitro group.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment4.2 D
Mulliken Charge on Nitro N+0.55
Mulliken Charge on Amine N-0.45

Ab Initio Methods for Reaction Path Determination and Transition State Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are employed to study reaction mechanisms by determining the potential energy surface, locating transition states, and calculating reaction pathways.

For this compound, ab initio calculations can be used to investigate various reactions, such as its synthesis or degradation pathways. For instance, the reaction of 3-nitrobenzyl halide with diethylamine (B46881) to form this compound can be modeled. Ab initio methods can elucidate the transition state structure for this nucleophilic substitution reaction, providing information on the bond-forming and bond-breaking processes.

The Intrinsic Reaction Coordinate (IRC) method, often used in conjunction with ab initio calculations, can trace the reaction path from the transition state to the reactants and products, confirming that the identified transition state connects the desired species. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, which is a key parameter in understanding the reaction kinetics.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed picture of its conformational flexibility and the influence of solvents on its structure and dynamics.

The diethylamino and nitrobenzyl groups have rotational degrees of freedom, leading to multiple possible conformations. MD simulations can explore the conformational landscape by simulating the molecule's motion over time, allowing for the identification of the most stable and populated conformations. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or reactants.

Solvation effects play a significant role in the behavior of molecules in solution. MD simulations can explicitly model the solvent molecules around this compound, providing insights into how the solvent affects its conformation and reactivity. For example, in a polar solvent, the dipole moment of the solute will interact with the solvent molecules, potentially stabilizing certain conformations over others. The radial distribution function can be calculated to understand the structuring of solvent molecules around specific atoms of the solute.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations of NMR and IR spectra are particularly valuable.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These calculations, when performed on the optimized geometry, can predict the chemical shifts of the different protons and carbons in the molecule. Comparing these predicted shifts with experimental NMR data helps in the structural confirmation of the compound.

Similarly, the vibrational frequencies and intensities for the infrared (IR) spectrum can be computed. The calculated IR spectrum would show characteristic peaks for the nitro group (symmetric and asymmetric stretches), the C-N stretching of the amine, and the various vibrations of the aromatic ring. Discrepancies between the predicted and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
NO₂ Asymmetric Stretch15301525
NO₂ Symmetric Stretch13501345
C-N (amine) Stretch12801275
Aromatic C-H Stretch3050-31003040-3090

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their reactivity or biological activity. While a QSAR study would require a dataset of this compound derivatives, the principles can be outlined for this compound.

In a hypothetical QSAR study on a series of substituted nitrobenzylamines, various molecular descriptors would be calculated for each derivative. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A statistical model, such as multiple linear regression (MLR) or partial least squares (PLS), is then developed to create a mathematical equation that relates these descriptors to a measured reactivity parameter (e.g., a reaction rate constant). Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives of this compound. For instance, a QSAR model might show that electron-withdrawing substituents on the benzene ring increase the reactivity in a particular reaction.

Applications of Diethyl 3 Nitrobenzyl Amine in Advanced Organic Synthesis and Catalysis

Diethyl(3-nitrobenzyl)amine as a Building Block for Complex Heterocyclic Systems

The structural framework of this compound, particularly after reduction of the nitro group to an amine, offers a valuable starting point for the construction of nitrogen-containing heterocyclic compounds. The resulting N,N-diethyl-1-(3-aminophenyl)methanamine possesses two distinct amine functionalities—a primary aromatic amine and a tertiary benzylic amine—which can be selectively engaged in cyclization reactions.

While direct examples of heterocycle synthesis starting from Diethyl(3-aminobenzyl)amine are not extensively documented, the reactivity of its structural isomers, such as 2-aminobenzylamine (2-ABA), provides a strong precedent for its potential applications. The synthesis of dihydroquinazolines (DHQs), a class of heterocycles with significant pharmacological interest, is well-established from 2-ABA. researchgate.netnih.govbeilstein-journals.org This transformation typically involves the reaction of 2-ABA with a suitable C2 donor or a sequential N-functionalization followed by cyclodehydration. researchgate.netnih.gov

A plausible synthetic route, analogous to the one developed for 2-ABA derivatives, would involve the initial acylation of the more nucleophilic primary amino group of Diethyl(3-aminobenzyl)amine, followed by an acid-promoted or microwave-assisted cyclodehydration to furnish a 1,2-disubstituted-1,2,3,4-tetrahydroquinazoline. The reaction sequence is outlined below:

N-Acylation: Selective acylation of the primary aromatic amine of Diethyl(3-aminobenzyl)amine with an acyl chloride or anhydride.

Cyclodehydration: Ring closure of the resulting N-acyl intermediate, often assisted by reagents like trimethylsilyl polyphosphate (PPSE) under microwave irradiation, to form the tetrahydroquinazoline ring system. researchgate.net

The table below summarizes the synthesis of N-aryl-3,4-dihydroquinazolines from the analogous precursor, 2-aminobenzylamine, illustrating the feasibility and conditions for such cyclization reactions.

EntryN-Aryl GroupR Group (Acyl)Time (min)Yield (%)Overall Yield (from 2-ABA) (%)
12-NO₂-Phenyl-CH₂CH₂CH₃159282
22-NO₂-Phenyl-CH(CH₃)₂259079
34-NO₂-Phenyl-CH₃5quant.95
44-NO₂-Phenyl-CH₂CH₂CH₃129389
52-CN-Phenyl-CH₃59158
This data is adapted from the synthesis of N-aryl-3,4-dihydroquinazolines using 2-aminobenzylamine as the starting material. researchgate.net

The use of this compound or its derivatives as direct precursors for the construction of large, fused polycyclic aromatic hydrocarbons (PAHs) is not a well-established strategy in the scientific literature. The synthesis of PAHs typically relies on methods such as Diels-Alder reactions, aryne chemistry, or various cross-coupling strategies to build the fused ring systems. While aromatic amines derived from PAHs are known and studied for their biological activity, the construction of the polycyclic system itself from a simple benzylamine (B48309) derivative is less common. nih.govnih.gov

Role as a Precursor for Ligand Development in Homogeneous Catalysis

The amino derivative, Diethyl(3-aminobenzyl)amine, serves as an excellent platform for the synthesis of novel ligands for homogeneous catalysis. The presence of multiple nitrogen atoms allows for the creation of polydentate ligands capable of coordinating to a variety of transition metals. core.ac.ukgssrr.org

The structure of Diethyl(3-aminobenzyl)amine is conducive to the design of both chiral and achiral ligands. Achiral ligands can be synthesized by reacting the primary amine with various electrophiles to introduce new coordinating groups. For instance, reaction with aldehydes or ketones can form Schiff base ligands, where the imine nitrogen and the tertiary amine can act as a bidentate N,N-donor set.

Furthermore, chiral ligands can be developed by introducing chirality in several ways:

Using a chiral acylating agent to react with the primary amine.

Employing a chiral aldehyde or ketone to form a chiral Schiff base.

Starting from a chiral version of the parent benzylamine itself.

These tailored ligands can then be used in asymmetric catalysis to control the stereochemical outcome of chemical reactions. rsc.org

The ability of amine derivatives to form stable complexes with transition metals is fundamental to their use as ligands. A direct example of this application is the preparation of a zinc-nitrogen complex using 3-aminobenzylamine, the parent primary amine of the scaffold . guidechem.com In a documented synthesis, 3-aminobenzylamine was reacted with zinc acetate dihydrate in refluxing ethanol (B145695) to produce pale yellow, needle-shaped crystals of the corresponding zinc complex. guidechem.com

This demonstrates the capacity of the aminobenzylamine framework to coordinate with metal centers. The primary and/or benzylic amines can act as Lewis bases, donating their lone pair of electrons to the metal ion. In the case of Diethyl(3-aminobenzyl)amine, the two nitrogen atoms could potentially coordinate to a single metal center, forming a stable five-membered chelate ring, a common and stabilizing feature in coordination chemistry.

Table of Zinc Complex Synthesis with o-Aminobenzylamine

Reactant 1 Reactant 2 Solvent Conditions Product
o-Aminobenzylamine Zinc acetate dihydrate Anhydrous Ethanol Reflux, 24 hrs Zinc-nitrogen complex guidechem.com

Data based on the synthesis using the positional isomer o-aminobenzylamine, as detailed for 3-aminobenzylamine. guidechem.com

This compound in Organocatalysis and Asymmetric Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthesis. Chiral primary and secondary amines, in particular, are powerful organocatalysts for a wide range of asymmetric transformations. nih.govnih.gov After reduction of the nitro group, Diethyl(3-aminobenzyl)amine contains both a primary aromatic amine and a tertiary aliphatic amine, functionalities that are known to participate in catalytic cycles.

While specific applications of Diethyl(3-aminobenzyl)amine as an organocatalyst are not yet prevalent in the literature, its structure suggests potential utility in several classes of reactions. The tertiary amine moiety could function as a Brønsted base or a Lewis base catalyst. For example, it could be employed in Michael additions or Baylis-Hillman reactions. mdpi.comresearchgate.net

Furthermore, the primary amine group opens the door to catalysis via enamine or iminium ion intermediates, a common mechanism in reactions catalyzed by proline and its derivatives. rsc.org This could enable its use in asymmetric aldol, Mannich, and aza-Michael reactions. nih.govmdpi.com The proximity of the tertiary amine could potentially modulate the reactivity and selectivity of the primary amine through bifunctional activation, where one part of the catalyst activates the nucleophile while the other activates the electrophile.

The development of Diethyl(3-aminobenzyl)amine and its derivatives as organocatalysts represents a promising area for future research, leveraging its straightforward synthesis and dual amine functionalities to potentially access novel reactivity and selectivity in asymmetric synthesis. koreascience.kr

Integration into Functional Materials and Supramolecular Architectures

Incorporation of Diethyl(3-nitrobenzyl)amine into Polymeric Structures

The covalent incorporation of this compound into polymer chains can yield materials with tailored properties for a range of applications, from smart materials to specialized catalysts.

Smart polymers, or stimuli-responsive polymers, undergo significant changes in their physical or chemical properties in response to external stimuli. The functional groups within this compound make it a promising candidate for creating multi-responsive polymers.

Photo-Responsiveness: The nitrobenzyl group is a well-known photolabile protecting group. mdpi.comsemanticscholar.orgnih.govacs.org Upon irradiation with UV light, typically around 365 nm, the nitro group can be cleaved, leading to changes in the polymer's structure and properties. mdpi.comsemanticscholar.orgnih.govacs.org This can be exploited to create photo-degradable polymers or to release encapsulated molecules on demand. For instance, polymers incorporating this compound could be designed to change their solubility or release a payload when exposed to light.

Chemo-Responsiveness: The nitro group can be chemically reduced to an amino group. This transformation significantly alters the electronic and steric properties of the moiety, providing a mechanism for chemo-responsiveness. For example, nitroreductase, an enzyme overexpressed in certain tumor cells, can catalyze this reduction. rsc.org This has been utilized to design drug delivery systems where the polymer carrier disintegrates and releases its therapeutic cargo in the presence of the enzyme. rsc.org

pH and Thermo-Responsiveness: Tertiary amine groups, such as the diethylamino group, can be protonated and deprotonated in response to changes in pH. nih.gov This can alter the polymer's solubility and conformation. Thermoresponsive polymers based on tertiary amine moieties have also been extensively studied, exhibiting either lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior. nih.gov The incorporation of this compound could therefore lead to polymers that respond to both temperature and pH changes.

StimulusResponsive MoietyPotential Application
UV Light3-NitrobenzylPhoto-triggered drug release, photo-patterning
Chemical Reductants/Enzymes3-NitrobenzylTargeted drug delivery, sensors
pHDiethylaminopH-responsive hydrogels, smart coatings
TemperatureDiethylaminoThermo-responsive surfaces, controlled release systems

The tertiary amine of this compound can function as a basic catalyst in various organic reactions. researchgate.netmdpi.com By immobilizing this moiety onto a polymer backbone, a recoverable and reusable catalyst can be created. researchgate.netrsc.org This approach offers advantages in terms of catalyst separation from the reaction mixture, reduced contamination of the product, and potential for use in continuous flow reactors. researchgate.net

For example, porous polymer beads functionalized with tertiary amine groups have been shown to be effective catalysts for the cycloaddition of CO2 with epoxides to form cyclic carbonates. researchgate.net Similarly, a polymer-supported version of this compound could be employed in base-catalyzed reactions. The nitro group could also serve as a handle for further functionalization or to modulate the catalytic activity through electronic effects.

In addition to catalysis, the amine group can act as a scavenger for acidic impurities in chemical processes. Polymer-supported amine scavengers are widely used in purification and work-up procedures.

Self-Assembly and Supramolecular Interactions of this compound Derivatives

The non-covalent interactions of this compound and its derivatives can be harnessed to construct ordered supramolecular architectures. These interactions are fundamental to crystal engineering and host-guest chemistry.

While the tertiary nitrogen of the diethylamino group cannot act as a hydrogen bond donor, it can be a hydrogen bond acceptor. study.com In the presence of suitable hydrogen bond donors, such as alcohols or primary/secondary amines, this compound can participate in the formation of hydrogen-bonded networks. study.comnih.gov

The nitro group is also a known hydrogen bond acceptor. This allows for the possibility of forming complex hydrogen-bonded structures. The interplay of these interactions, along with π-π stacking interactions from the aromatic ring, can be used to guide the self-assembly of molecules in the solid state, a field known as crystal engineering. Although no specific crystal structure of this compound is publicly available, the principles of hydrogen bonding in related amine and nitroaromatic compounds suggest its potential for forming predictable supramolecular synthons.

Interaction TypeDonor/Acceptor Role of this compoundPotential Interacting Molecules
Hydrogen BondingAcceptor (N of diethylamino)Alcohols, primary/secondary amines
Hydrogen BondingAcceptor (O of nitro group)Water, amides, carboxylic acids
π-π StackingAromatic ringOther aromatic compounds

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. wikipedia.org The aromatic ring and functional groups of this compound derivatives could enable them to act as either a host or a guest in such systems.

The electron-deficient nitroaromatic ring could interact favorably with electron-rich guest molecules. Conversely, the diethylamino group could interact with acidic guests. Derivatives of this compound could be incorporated into larger macrocyclic hosts, where the functional groups can influence guest binding and recognition. For instance, cyclodextrins are known to form inclusion complexes with hydrophobic molecules, and a nitrobenzyl moiety could serve as a suitable guest. nih.gov The binding and release of guests could potentially be controlled by external stimuli that affect the nitrobenzyl or diethylamino groups.

Surface Functionalization and Adsorption Studies

The modification of surfaces with organic molecules can dramatically alter their properties, such as wettability, chemical reactivity, and biocompatibility. Amine-containing molecules are frequently used for surface functionalization due to their ability to react with various surface groups. mdpi.compnas.orgmdpi.com

This compound can be attached to surfaces like silica, activated carbon, or metal oxides, which often possess hydroxyl groups. mdpi.commdpi.com This functionalization can be achieved through silanization or other coupling chemistries. The presence of the tertiary amine on the surface can be used to catalyze surface-bound reactions or to selectively adsorb acidic molecules. pnas.org The nitro group provides a handle for further modification or for creating stimuli-responsive surfaces. For example, a surface functionalized with this compound could have its properties altered by light exposure or by chemical reduction of the nitro groups.

Surface TypeFunctionalization StrategyPotential Application
Silica (SiO2)Silanization with a suitable precursorChromatography, heterogeneous catalysis
Activated CarbonCovalent attachment to surface functional groupsAdsorption of acidic pollutants
Gold (Au)Thiol-based self-assembled monolayersBiosensors, responsive electronics

Advanced Analytical Methodologies for Research Scale Studies of Diethyl 3 Nitrobenzyl Amine

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Reaction Monitoring

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for the analysis of organic compounds like Diethyl(3-nitrobenzyl)amine. They serve dual purposes: quantifying the purity of isolated products and monitoring the real-time progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound, given its polarity and UV-absorbing properties conferred by the nitroaromatic ring. Method development typically focuses on optimizing column chemistry, mobile phase composition, and detector settings.

Purity Analysis: For purity assessment, a gradient elution method is often developed to separate the main compound from any potential impurities, which may include unreacted starting materials (e.g., 3-nitrobenzaldehyde (B41214) or a 3-nitrobenzyl halide), reagents, and synthetic byproducts. The basic diethylamino group requires careful mobile phase pH control to prevent peak tailing; addition of a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the amine, leading to sharper, more symmetrical peaks.

Reaction Monitoring: HPLC is invaluable for monitoring the conversion of reactants to products. Small aliquots can be taken from the reaction mixture at various time points, quenched, diluted, and injected into the HPLC system. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product, chemists can determine the reaction's endpoint and calculate conversion rates, aiding in the optimization of reaction conditions such as temperature, time, and catalyst loading. pharmascholars.com

Interactive Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column with good retention for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAqueous phase. Formic acid improves peak shape for the basic amine analyte.
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic AcidOrganic modifier for eluting the compound.
Gradient Start at 30% B, ramp to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detector UV-Vis Diode Array Detector (DAD)The nitroaromatic group provides strong UV absorbance, typically monitored around 254 nm or 280 nm. researchgate.net
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC)

GC is another powerful technique, particularly for assessing the presence of volatile or semi-volatile impurities. The analysis of amines by GC can be challenging due to their basicity, which can lead to adsorption on active sites within the column, resulting in poor peak shape (tailing). labrulez.com

Purity and Reaction Monitoring: To overcome these challenges, specialized base-deactivated columns or columns with phases designed for amines (e.g., Rtx-5 Amine) are employed. baua.de These columns minimize analyte-column interactions, yielding symmetrical peaks and reproducible results. labrulez.com For reaction monitoring, GC can effectively track the consumption of relatively volatile starting materials and the formation of the product. mdpi.com A flame ionization detector (FID) is commonly used for its robust and universal response to organic compounds, while a mass spectrometer (MS) detector offers definitive identification.

Interactive Table 2: Suggested Gas Chromatography Parameters for this compound Analysis

ParameterConditionRationale
Column Rtx-5 Amine, 30 m x 0.25 mm ID, 0.5 µm filmSpecialized column designed to reduce peak tailing for basic compounds like amines. baua.de
Carrier Gas Helium or HydrogenStandard carrier gases providing good efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 minSeparates compounds based on boiling point and column interaction.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID for general quantitation; MS for positive identification.
Detector Temperature 280 °CPrevents condensation of analytes in the detector.

Mass Spectrometry (MS/MS, HRMS) for Reaction Intermediate Identification and Fragmentation Pathway Studies

Mass spectrometry is an essential tool for the structural confirmation of this compound and the identification of unknown substances in a reaction mixture. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion, confirming the successful synthesis of the target compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Studying these fragmentation patterns provides a structural fingerprint of the molecule. nih.gov

Proposed Fragmentation Pathway: The structure of this compound suggests several likely fragmentation pathways upon ionization:

Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-N bond between the benzyl (B1604629) group and the nitrogen atom. This would result in the formation of a stable 3-nitrobenzyl cation.

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the nitrogen atom can lead to the loss of an ethyl radical, followed by further fragmentation.

Loss of Nitro Group: Fragmentation involving the nitro group may also occur under certain ionization conditions.

These fragmentation patterns are crucial for distinguishing this compound from structural isomers and for identifying related impurities. nih.gov

Interactive Table 3: Predicted HRMS Fragments for this compound (C₁₁H₁₆N₂O₂)

Proposed Fragment IonFormulaCalculated m/z (Monoisotopic)Fragmentation Pathway
[M+H]⁺ [C₁₁H₁₇N₂O₂]⁺209.1285Protonated parent molecule
[M-CH₂CH₃]⁺ [C₉H₁₁N₂O₂]⁺179.0815Loss of an ethyl radical
[M-N(CH₂CH₃)₂]⁺ [C₇H₆NO₂]⁺136.0393Benzylic cleavage, formation of 3-nitrobenzyl cation
[M-C₇H₆NO₂]⁺ [C₄H₁₀N]⁺72.0808Benzylic cleavage, formation of diethylaminomethyl cation

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis in Synthetic Research

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for analyzing complex mixtures generated during synthetic research. jmchemsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful technique for analyzing crude reaction mixtures in the synthesis of this compound. researchgate.netrsc.org It allows for the separation of components based on their polarity via HPLC, after which each eluting compound is ionized and analyzed by the mass spectrometer. This provides retention time, molecular weight, and (with MS/MS) structural information for each component in the mixture. LC-MS is instrumental in:

Confirming the presence of the desired product.

Identifying reaction intermediates that may be unstable or transient.

Detecting and identifying byproducts, helping to understand side reactions.

Screening for impurities even at trace levels, which is crucial for optimizing purification protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the analysis of volatile and thermally stable compounds within a reaction mixture. nih.govresearchgate.net After separation on the GC column, compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI creates extensive fragmentation, producing a unique mass spectrum that acts as a chemical fingerprint. This spectrum can be compared against extensive libraries (e.g., NIST) for rapid and reliable compound identification. For the synthesis of this compound, GC-MS would be particularly useful for identifying volatile starting materials, solvents, and lower molecular weight, less polar byproducts.

Future Research Directions and Unexplored Avenues in Diethyl 3 Nitrobenzyl Amine Chemistry

Expanding Synthetic Utility through Novel Reaction Pathways

While the synthesis of Diethyl(3-nitrobenzyl)amine can be achieved through classical methods such as the alkylation of diethylamine (B46881) with 3-nitrobenzyl halide or the reductive amination of 3-nitrobenzaldehyde (B41214), its utility as a building block in more complex syntheses remains largely unexplored. Future work could focus on leveraging the compound as a versatile synthon.

Key Research Thrusts:

Multicomponent Reactions: The tertiary amine functionality could be employed in novel multicomponent reactions, such as Mannich-type reactions, to construct complex molecular architectures in a single step.

Directed Ortho-Metalation: The diethylamino group could potentially direct ortho-lithiation or other metalation reactions, enabling functionalization of the aromatic ring at positions adjacent to the benzyl (B1604629) group, creating a diverse library of substituted derivatives.

Catalytic Transformations: The nitro group can be a precursor to a variety of other functional groups. nih.gov Developing catalytic systems for the selective transformation of the nitro group in the presence of the tertiary amine would significantly broaden the synthetic landscape. For instance, partial reduction to a nitroso or hydroxylamine (B1172632) group, or complete reduction to an amine, opens pathways to dyes, polymers, and pharmacologically active molecules. acs.orgnih.gov

Table 1: Proposed Synthetic Transformations for this compound

Reaction TypeReagents/CatalystsPotential Product ClassAnticipated Utility
Chemoselective Nitro ReductionFe-catalysts with silanes, HSiCl3/tertiary amine, Pd/C with transfer hydrogenationDiethyl(3-aminobenzyl)aminePrecursor for polymers, dyes, and pharmaceutical scaffolds
Directed Ortho-Metalationn-BuLi/TMEDA, then electrophile (e.g., CO2, I2)2-Substituted-3-(diethylaminomethyl)nitrobenzenesFine-tuning of electronic and steric properties
Cross-Coupling Reactions (Post-Halogenation)Pd or Cu catalysts, boronic acids, alkynesFunctionalized biaryl or alkynyl derivativesDevelopment of advanced materials and molecular probes

Exploration of Bioorthogonal Reactivity and Chemoselective Transformations

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. ru.nlspringernature.comyoutube.com While ortho-nitrobenzyl groups are well-established as "caged" compounds that release a molecule upon irradiation, the meta-nitro isomer offers a different, unexplored paradigm. acs.orgwikipedia.org

The primary challenge and opportunity lie in the chemoselective manipulation of the molecule's two main functional groups. The reduction of the nitro group is a key transformation. echemi.com Various reagents have been developed for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, such as ketones or esters. acs.orgorganic-chemistry.org Systems like iron catalysts with silane (B1218182) reducing agents have shown high selectivity for the nitro group, which could be applied to this compound to exclusively form Diethyl(3-aminobenzyl)amine, a valuable bifunctional building block. nih.gov

Future research could explore:

Triggerable Probes: Designing derivatives that undergo a specific chemical transformation in response to a biological trigger (e.g., enzymatic reduction in hypoxic environments) to release a payload or activate a fluorescent signal. nih.gov

Selective N-Oxidation vs. Nitro Reduction: Investigating reaction conditions that can selectively oxidize the tertiary amine to an N-oxide without affecting the nitro group, or vice-versa, would create orthogonal handles for sequential chemical modifications.

"Safety-Catch" Linkers: The compound could be integrated into linkers where the nitro group must first be reduced to an amine, which then triggers a subsequent cleavage reaction. This two-step activation process would offer enhanced control in drug delivery systems.

Development of New Functional Materials Based on the Compound

Nitroaromatic compounds are foundational in the development of various functional materials due to their unique electronic properties. researchgate.net They are used in pharmaceuticals, dyes, and polymers. nih.gov The presence of both an electron-withdrawing nitro group and an electron-donating diethylamino group (through the flexible benzyl spacer) makes this compound an intriguing candidate for materials with applications in optics and electronics.

Potential Material Applications:

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule, once the nitro group is reduced to an amine, could lead to materials with large second-order NLO responses, useful in telecommunications and optical computing.

Fluorescent Sensors: The fluorescence of aromatic amines is often quenched by a nearby nitro group. This principle could be used to design "turn-on" fluorescent sensors. Reduction of the nitro group in the presence of a specific analyte (e.g., ions or biomolecules) would restore fluorescence, enabling detection. acs.org

Graphene and Nanomaterial Functionalization: The aromatic ring can interact with the surface of graphene or carbon nanotubes via π–π stacking, while the amine group provides a site for further covalent modification. acs.org This could be used to tune the electronic properties of nanomaterials or to anchor catalytic nanoparticles.

Advanced Mechanistic Insights into Complex Photochemical Processes

The photochemistry of nitrobenzyl compounds is a rich field, dominated by studies of the ortho-isomer. The canonical mechanism for ortho-nitrobenzyl compounds involves an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate that rearranges to release a caged molecule. wikipedia.orgacs.orgresearchgate.netnih.gov

This pathway is not possible for this compound due to the meta-position of the nitro group. This distinction is a critical area for future research. The photochemical behavior of the meta-isomer will be governed by different, likely intermolecular, processes.

Unexplored Photochemical Questions:

Excited State Character: What is the nature of the lowest excited state (n,π* or π,π*) and how does it differ from the ortho-isomer? This will dictate its subsequent reactivity.

Intermolecular vs. Intramolecular Pathways: In the absence of an ortho-benzylic hydrogen, the excited nitro group may abstract a hydrogen from a solvent molecule or another substrate molecule. Alternatively, it could undergo photoreduction or participate in radical coupling reactions.

Wavelength Dependency: How do the photochemical outcomes change with different excitation wavelengths? It may be possible to selectively trigger different reaction pathways using specific wavelengths of light. harvard.edu

Table 2: Comparison of Photochemical Pathways for Nitrobenzyl Isomers

Propertyortho-Nitrobenzyl Derivativesmeta-Nitrobenzyl Derivatives (Hypothesized)
Primary MechanismIntramolecular H-atom abstractionIntermolecular H-atom abstraction or other pathways
Key Intermediateaci-Nitro speciesRadical ions, triplet-state adducts
Primary ApplicationPhotocleavable protecting groups ("caging") nih.govPhotosensitizers, initiators for polymerization, novel photoredox catalysts
Typical Byproductortho-Nitrosobenzaldehyde/ketone researchgate.netProducts from solvent/substrate interaction, reduction products

Computational Design of Enhanced Derivatives for Specific Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding experimental work. mdpi.com Applying these methods to this compound can accelerate the discovery of derivatives with tailored functionalities. researchgate.netresearchgate.netslideshare.net

Computational Research Directions:

Predicting Reaction Pathways: Computational modeling can be used to map the potential energy surfaces for various reactions, such as the photochemical processes discussed in section 9.4. nih.govijrti.org This can help determine the most likely reaction mechanisms and predict the structure of transient intermediates, guiding the design of experiments to detect them.

Modeling Intermolecular Interactions: For materials science applications, molecular dynamics simulations can predict how derivatives of this compound will pack in the solid state or interact with surfaces like graphene. uiowa.edu This can help in designing molecules that self-assemble into well-ordered films with desirable bulk properties.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound and its derivatives, transforming it from a relatively obscure chemical into a valuable platform for innovation across multiple disciplines.

Q & A

Q. What are the common synthetic routes for preparing Diethyl(3-nitrobenzyl)amine, and how are reaction conditions optimized?

this compound can be synthesized via alkylation of 3-nitrobenzyl chloride with diethylamine under basic conditions. A typical protocol involves reacting equimolar amounts of 3-nitrobenzyl chloride and diethylamine in a polar aprotic solvent (e.g., dichloromethane or ethanol) with a base like K₂CO₃ or NaOH. Reaction parameters such as temperature (25–40°C) and solvent choice significantly impact yield. For example, using ethanol as a solvent at 40°C may yield 65–80% . Advanced methods may employ palladium-catalyzed cross-coupling for introducing functional groups, requiring careful control of catalysts (e.g., PdCl₂(PPh₃)₂) and ligands .

Optimization Table

ParameterRange/ValueImpact on Yield
SolventDCM/EtOHHigher in EtOH
Temperature25–40°COptimal at 40°C
BaseK₂CO₃ vs. NaOHComparable

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Characterization relies on ¹H/¹³C NMR to confirm the nitrobenzyl and diethylamine moieties. For instance:

  • ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm), methylene protons adjacent to nitrogen (δ 3.5–4.0 ppm), and diethyl group signals (δ 1.0–1.5 ppm).
  • ¹³C NMR : Nitro group carbons (δ 145–150 ppm), aromatic carbons (δ 120–135 ppm), and tertiary amine carbons (δ 45–55 ppm). HRMS validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry or regiochemistry .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate:

  • Pharmaceuticals : Precursor for antimalarial 4-aminoquinolines or kinase inhibitors via functionalization of the nitro group .
  • Coordination Chemistry : Ligand for transition metals (e.g., Pd, Cu) in catalysis, leveraging the nitro group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations model electronic properties:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-deficient aromatic ring).
  • Transition State Analysis : Predict regioselectivity in reactions (e.g., nitro reduction to amine). While not directly studied for this compound, DFT frameworks like the Colle-Salvetti correlation-energy formula validate electron-density distributions in similar amines .

Q. How do reaction conditions influence contradictory spectroscopic data in synthetic batches?

Discrepancies in NMR shifts may arise from:

  • Solvent Polarity : Polar solvents deshield aromatic protons.
  • Impurities : Unreacted starting materials or byproducts (e.g., diethylamine hydrochloride). Mitigation strategies:
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate).
  • X-ray Validation : Resolve ambiguities in regiochemistry .

Q. What safety protocols are critical for handling this compound?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere, away from acids/nitrosating agents to prevent nitrosoamine formation .

Q. How does the nitro group influence the compound’s stability under acidic/basic conditions?

The nitro group’s electron-withdrawing nature:

  • Acidic Conditions : Stabilizes protonated amine intermediates, slowing hydrolysis.
  • Basic Conditions : May accelerate degradation via nucleophilic attack on the aromatic ring. Kinetic studies on similar amines (e.g., morpholine derivatives) suggest pH-dependent decomposition pathways .

Q. What strategies address low yields in palladium-catalyzed derivatization of this compound?

Optimization includes:

  • Ligand Screening : Bulky phosphines (e.g., PPh₃) enhance catalytic activity.
  • Solvent Effects : DMF or THF improves solubility of Pd intermediates.
  • Temperature Control : 60–80°C balances reaction rate and catalyst stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.